

In-Depth Technical Guide to Cinnamoylglycine-d2

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Compound of Interest

Compound Name: Cinnamoylglycine-d2

Cat. No.: B15127896

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Cinnamoylglycine-d2**, a deuterated isotopologue of the endogenous metabolite Cinnamoylglycine. This document details its chemical structure, synthesis, and analytical quantification, with a particular focus on its role as a biomarker in metabolic pathways, specifically its association with Peroxisome Proliferator-Activated Receptor alpha (PPAR α) signaling. Experimental protocols and data are presented to support its application in research and drug development.

Chemical Structure and Properties

Cinnamoylglycine-d2 is a stable isotope-labeled version of Cinnamoylglycine, a glycine conjugate of cinnamic acid. The deuterium atoms are located on the α -carbon of the glycine moiety, which provides a distinct mass shift for use in mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties

Property	Value	Source
Chemical Name	N-(trans-Cinnamoyl)glycine-2,2-d2	-
Molecular Formula	C ₁₁ H ₉ D ₂ NO ₃	-
Molecular Weight	207.22 g/mol	[1]
CAS Number	1219806-46-8	[2]
Canonical SMILES	C1=CC=C(C=C1)/C=C/C(=O)NC([2H])([2H])C(=O)O	[1]
Appearance	White to off-white solid	-
Solubility	Soluble in DMSO	[3]

Synthesis of Cinnamoylglycine-d2

The synthesis of **Cinnamoylglycine-d2** involves the coupling of trans-cinnamic acid with Glycine-2,2-d2. While a specific published protocol for this exact molecule is not readily available, a standard and reliable method is through an amide bond formation reaction.

Proposed Experimental Protocol: Amide Coupling

This protocol is based on well-established amide coupling methodologies.

Materials:

- trans-Cinnamic acid
- Glycine-2,2-d2 (commercially available)
- N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) as a solvent

- Ethyl acetate (EtOAc) for extraction
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Activation of Cinnamic Acid: In a round-bottom flask, dissolve trans-cinnamic acid (1 equivalent) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling Reaction: To the activated cinnamic acid solution, add Glycine-2,2-d₂ (1 equivalent). Continue stirring the reaction mixture at room temperature for 12-24 hours.
- Work-up:
 - Dilute the reaction mixture with ethyl acetate.
 - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **Cinnamoylglycine-d₂** by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of deuterium can be

confirmed by the absence of the corresponding proton signal in ^1H NMR and by the mass shift in HRMS.

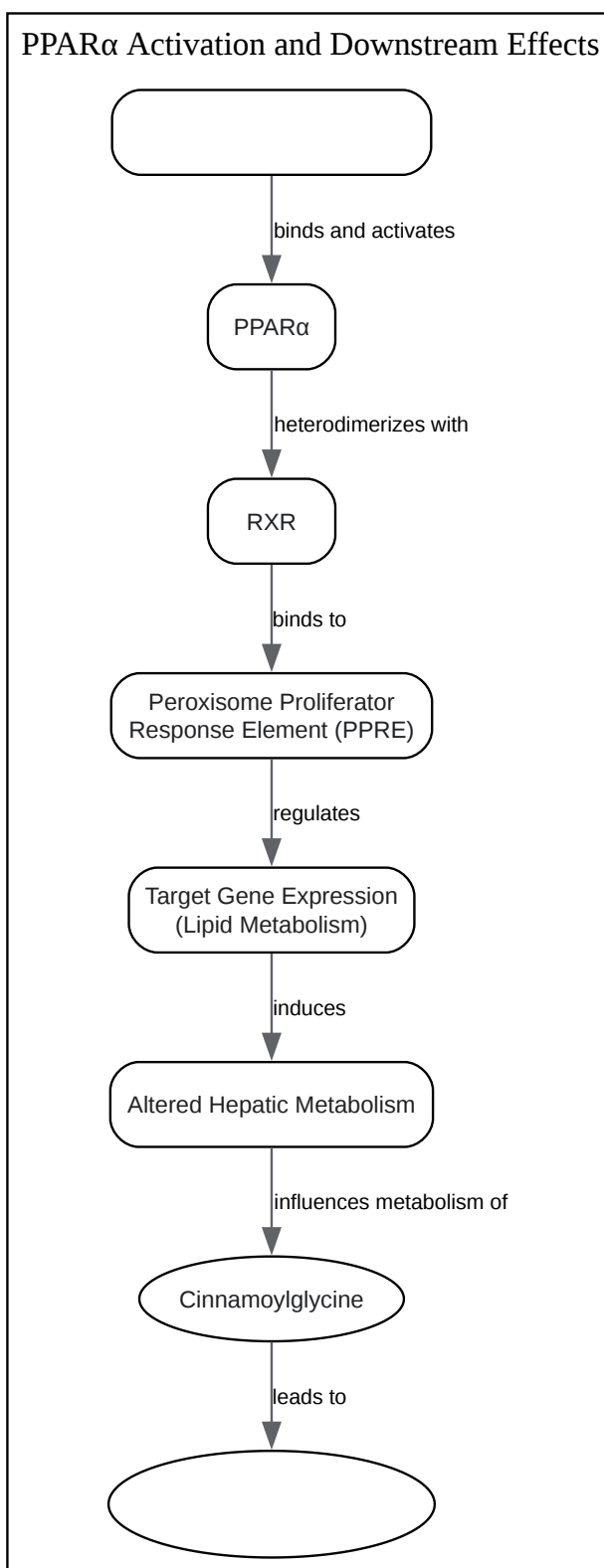
Biological Significance and Signaling Pathway

Cinnamoylglycine is an endogenous metabolite found in urine and serum, and its levels have been linked to gut microbial metabolism and the activity of the nuclear receptor PPAR α .

Association with PPAR α Signaling

Peroxisome Proliferator-Activated Receptor alpha (PPAR α) is a key regulator of lipid metabolism. Studies have shown that activation of PPAR α leads to a significant decrease in urinary levels of Cinnamoylglycine.^{[2][4]} This suggests that Cinnamoylglycine can serve as a non-invasive biomarker for PPAR α activity. The attenuation of Cinnamoylglycine levels is part of a broader metabolic shift induced by PPAR α activation, which includes changes in fatty acid oxidation and glucuronidation pathways.^{[2][4]}

The precise mechanism of how PPAR α activation leads to decreased Cinnamoylglycine is not fully elucidated but is hypothesized to be related to the upregulation of enzymes involved in the metabolism of its precursors or the molecule itself.



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Caption: PPAR α signaling pathway and its effect on Cinnamoylglycine levels.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Cinnamoylglycine in biological matrices.

Cinnamoylglycine-d2 serves as an ideal internal standard for this analysis due to its similar chemical properties and distinct mass.

Experimental Protocol: LC-MS/MS Quantification

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (e.g., for plasma or urine):

- Protein Precipitation: To 100 μ L of plasma or urine, add 400 μ L of ice-cold methanol containing the internal standard, **Cinnamoylglycine-d2** (at a known concentration).
- Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase.

LC-MS/MS Parameters:

- LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m) is suitable.
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: 0.3 - 0.5 mL/min.

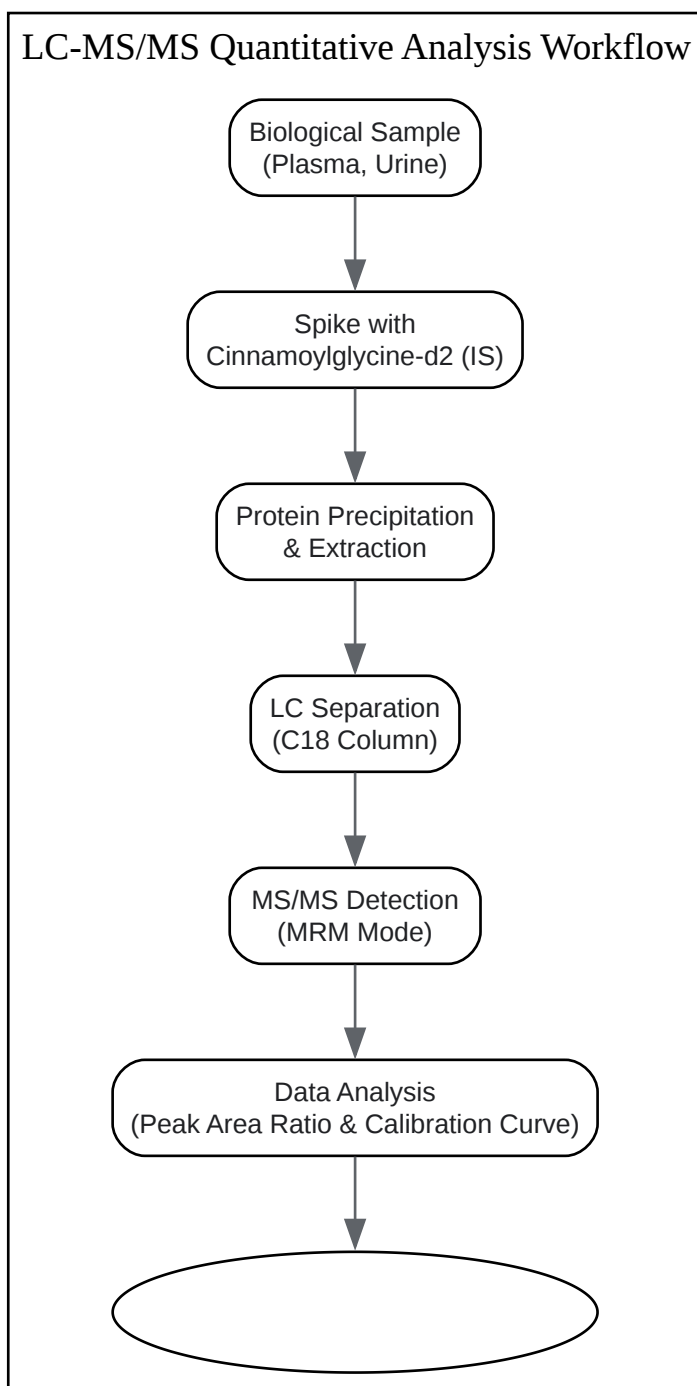
- Injection Volume: 5 - 10 μL .
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for acidic compounds.
- MRM Transitions: The specific precursor and product ions need to be determined by infusing a standard solution of Cinnamoylglycine and **Cinnamoylglycine-d2**.

Table 2: Predicted MRM Transitions for Cinnamoylglycine and **Cinnamoylglycine-d2** (Negative Ion Mode)

Compound	Precursor Ion (m/z) [M-H] ⁻	Product Ion (m/z)	Collision Energy (eV)
Cinnamoylglycine	204.07	To be determined experimentally	To be optimized
Cinnamoylglycine-d2	206.08	To be determined experimentally	To be optimized

Note: The optimal product ions and collision energies must be determined empirically on the specific mass spectrometer being used.

Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte (Cinnamoylglycine) to the internal standard (**Cinnamoylglycine-d2**) and comparing it to a calibration curve prepared with known concentrations of the analyte.



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Caption: Workflow for the quantitative analysis of Cinnamoylglycine.

Quantitative Data

While extensive quantitative data for **Cinnamoylglycine-d2** is not widely published, studies on the non-deuterated form provide valuable insights into its biological relevance.

Table 3: Reported Biological Data for Cinnamoylglycine

Parameter	Observation	Study Context	Source
Biomarker for PPAR α activity	Urinary levels decreased 9-fold upon treatment with a PPAR α agonist (Wy-14,643) in wild-type mice.	Metabolomics study in mice.	[4]
Association with physical function	Negatively associated with leg press strength divided by lean mass in functionally-limited older adults.	Clinical study in older adults.	[5]

Conclusion

Cinnamoylglycine-d2 is a valuable tool for researchers in the fields of metabolomics, drug metabolism, and clinical biomarker discovery. Its use as an internal standard allows for accurate and precise quantification of endogenous Cinnamoylglycine. The established link between Cinnamoylglycine levels and PPAR α activation highlights its potential as a non-invasive biomarker for monitoring the efficacy of drugs targeting this receptor and for studying metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for the application of **Cinnamoylglycine-d2** in advanced research settings.

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